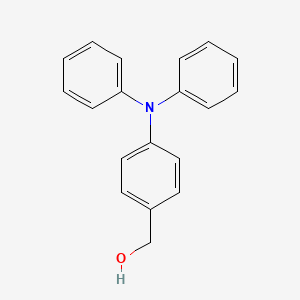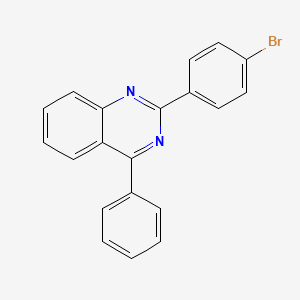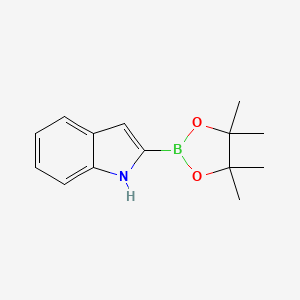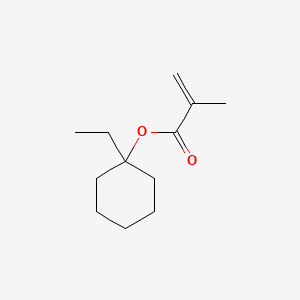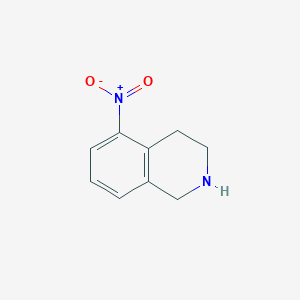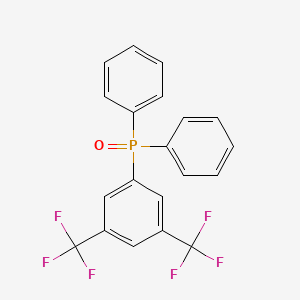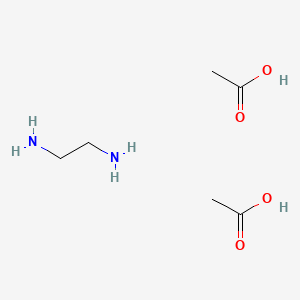
Ethylenediamine diacetate
Overview
Description
Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .
Synthesis Analysis
Ethylenediamine diacetate has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .
Chemical Reactions Analysis
Ethylenediamine diacetate has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .
Physical And Chemical Properties Analysis
Ethylenediamine diacetate is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .
Scientific Research Applications
1. Fragmentation of Ethylenediamine Induced by Low-Energy Electrons
- Summary of Application: Ethylenediamine is used as an intermediate for the fabrication of many products. The development of new methodologies for synthesis compatible with the environment and sustainability, such as cold plasma processes, implicates reactions induced by nonthermal electrons .
- Methods of Application: The interaction of low-energy (<10 eV) electrons with ethylenediamine was studied. Electrons induce the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .
- Results or Outcomes: The fragmentation mechanisms and energetics are discussed in the frame of DFT calculations. The fragmentation processes are quantified by the estimation of the cross sections and the branching ratios for competitive accessible dissociation routes .
2. Synthesis of Pyranochalcone Natural Products
- Summary of Application: An efficient and concise total synthesis of naturally occurring pyranochalcones was achieved from readily available 2,4-dihydroxyacetophenone and 2,4-dihydroxy-6-methoxyacetophenone .
- Methods of Application: The key steps in the synthetic strategy were ethylenediamine diacetate-catalyzed benzopyran formation and aldol reactions .
- Results or Outcomes: The synthesis of pyranochalcones was successful, providing a new method for the production of these biologically interesting compounds .
3. Synthesis of Pyranocarbazoles
- Summary of Application: A new synthetic route for biologically interesting pyranocarbazoles was developed .
- Methods of Application: The reaction of 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA) was used. The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .
- Results or Outcomes: This method provides a new and efficient route for the synthesis of pyranocarbazoles .
4. Fabrication of Nanosheets for Catalysis
- Summary of Application: Ethylenediamine is used in the fabrication of nanosheets for catalysis .
- Methods of Application: The fabrication of nanosheets is achieved by using ethylenediamine in sustainable chemistry methods such as cold plasma processes .
- Results or Outcomes: The development of these nanosheets has implications for reactions induced by nonthermal electrons .
5. Production of Polymers
- Summary of Application: Ethylenediamine is used in the production of polymers .
- Methods of Application: The “green” production of polymers is achieved from γ-grafting methods of chitosan and Ethylenediamine .
- Results or Outcomes: This method provides a more sustainable way to produce polymers .
6. Biodegradable Chelating Agents
- Summary of Application: Ethylenediamine diacetate is used as a biodegradable chelating agent .
- Methods of Application: It is used in the formation of metal chelates, which are widely used in industrial, domestic, and agricultural applications .
- Results or Outcomes: The use of biodegradable chelating agents like Ethylenediamine diacetate can reduce the environmental impact of these applications .
Safety And Hazards
Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine diacetate | |
CAS RN |
38734-69-9 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




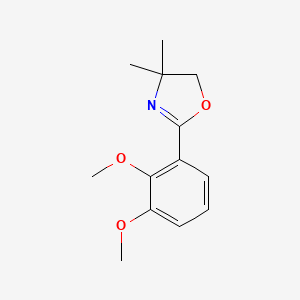
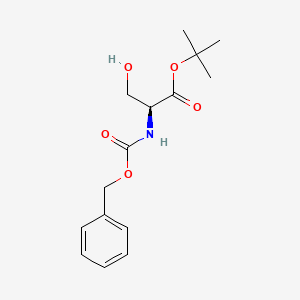
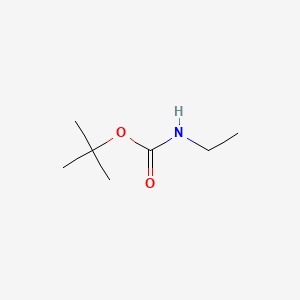
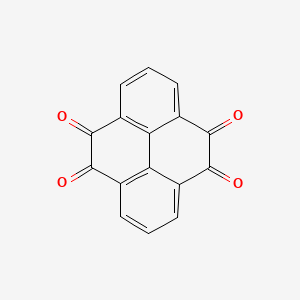
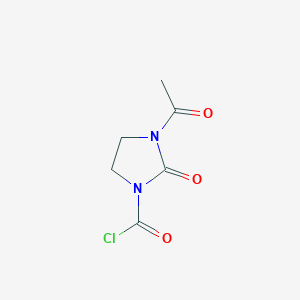
![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)
